molecular formula C6H8ClN3O2 B1530331 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole CAS No. 13551-74-1

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Cat. No.: B1530331
CAS No.: 13551-74-1
M. Wt: 189.6 g/mol
InChI Key: JUEYFGYMSCITJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 5, an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Chemical Reactions Analysis

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole include:

    5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the ethyl group at position 1.

    1-ethyl-3-methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at position 5.

    5-chloro-1-ethyl-3-methyl-1H-pyrazole: Lacks the nitro group at position 4.

These compounds share similar structural features but differ in their specific substituents, which can significantly influence their chemical properties and applications.

Biological Activity

5-Chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole (C7H8ClN3O2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its ability to interact with biological targets. The presence of the chloro, ethyl, and nitro substituents enhances its reactivity and biological profile.

PropertyValue
Molecular FormulaC7H8ClN3O2
Molecular Weight189.60 g/mol
Melting Point90–92 °C
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted carbonyl compounds under acidic conditions. The following general synthetic pathway has been reported:

  • Formation of the Pyrazole Ring : A hydrazine derivative reacts with an α,β-unsaturated carbonyl compound.
  • Chlorination : The resulting compound undergoes chlorination to introduce the chloro group.
  • Nitration : Nitration introduces the nitro group at the 4-position of the pyrazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing pyrazole structures exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to mechanisms such as inhibition of topoisomerases, alkylation of DNA, and disruption of tubulin polymerization .
  • Case Studies : In vitro studies have shown that this compound can inhibit the proliferation of breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties:

  • In Vitro Studies : It has shown effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. The nitro group in this compound may contribute to this activity:

  • Mechanism : Anti-inflammatory action may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Research Findings

Several studies have documented the biological activities of this compound:

Study ReferenceBiological ActivityFindings
AnticancerInhibits proliferation in MDA-MB-231 and HepG2 cells
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine production and inflammatory pathways

Properties

IUPAC Name

5-chloro-1-ethyl-3-methyl-4-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEYFGYMSCITJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 4
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 5
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.